molecular formula C9H12N2O2 B15076231 Ethyl 2,3-dicyano-3-methylbutanoate CAS No. 52119-01-4

Ethyl 2,3-dicyano-3-methylbutanoate

Cat. No.: B15076231
CAS No.: 52119-01-4
M. Wt: 180.20 g/mol
InChI Key: BRGYCCHEMNLMCK-UHFFFAOYSA-N
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Description

Ethyl 2,3-dicyano-3-methylbutanoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of butanoic acid and contains two cyano groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dicyano-3-methylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde and a catalyst in the presence of dichloromethane as a solvent. The reaction mixture is then acidified with hydrochloric acid, and the product is extracted and purified through reduced pressure rectification .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of liquid sodium cyanide, which is safer to handle compared to solid sodium cyanide. The reaction is carried out in a reaction tank, followed by acidification, extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dicyano-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dicyano-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2,3-dicyano-3-methylbutanoate involves its interaction with molecular targets through its cyano and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Ethyl 2,3-dicyano-3-methylbutanoate can be compared with other similar compounds such as:

  • Ethyl 2-cyano-3-methylbutanoate
  • Ethyl 2,3-dicyano-3-ethylbutanoate
  • Mthis compound

These compounds share similar structural features but differ in the substituents attached to the carbon backbone. The presence of different substituents can influence their reactivity and applications .

This compound stands out due to its specific combination of cyano and ester groups, making it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

52119-01-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2,3-dicyano-3-methylbutanoate

InChI

InChI=1S/C9H12N2O2/c1-4-13-8(12)7(5-10)9(2,3)6-11/h7H,4H2,1-3H3

InChI Key

BRGYCCHEMNLMCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C)(C)C#N

Origin of Product

United States

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